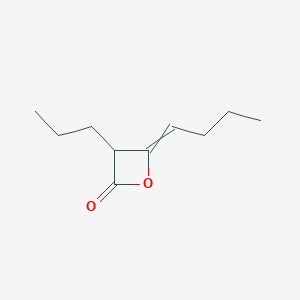

4-Butylidene-3-propyloxetan-2-one

Description

4-Butylidene-3-propyloxetan-2-one is a β-lactone (a four-membered cyclic ester) characterized by a butylidene substituent at the 4-position and a propyl group at the 3-position of the oxetan-2-one ring. This compound is synthesized via cyclization reactions involving malonoyl peroxides, as demonstrated by Gorlov et al. (2023) . The synthetic route involves the reaction of cyclopropyl malonoyl peroxide with precursors under controlled conditions to yield the β-lactone framework. Structural confirmation is achieved through advanced spectroscopic methods, including ¹³C NMR (Figure S2.1), which verifies the carbonyl (C=O) resonance at ~170 ppm and the unique carbons in the butylidene and propyl substituents .

The compound’s strained β-lactone ring confers high reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex cyclic or polyfunctional molecules. However, its stability is influenced by steric and electronic effects from the substituents, which modulate its susceptibility to ring-opening reactions.

Properties

CAS No. |

5659-16-5 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

4-butylidene-3-propyloxetan-2-one |

InChI |

InChI=1S/C10H16O2/c1-3-5-7-9-8(6-4-2)10(11)12-9/h7-8H,3-6H2,1-2H3 |

InChI Key |

DQQJQHVAPGGXHF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C1C(C(=O)O1)CCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

β-Lactones are a diverse class of compounds with varying substituents that dictate their physicochemical properties and applications. Below is a detailed comparison of 4-butylidene-3-propyloxetan-2-one with structurally analogous β-lactones:

Key Findings :

Structural Influence on Reactivity :

- The butylidene group in this compound introduces steric bulk and electron-withdrawing effects, enhancing ring strain and reactivity compared to simpler β-lactones like 3-isopropyl-4-methyloxetan-2-one. This makes it more prone to nucleophilic attack at the carbonyl carbon .

- In contrast, the phenethyl substituent in (3R,4S)-4-phenethyl-3-propyloxetan-2-one provides aromatic stabilization, slightly reducing ring strain but enabling enantioselective transformations critical for natural product synthesis .

Synthetic Utility :

- This compound is synthesized via peroxide intermediates, which facilitate radical-mediated cyclization, a method distinct from the asymmetric catalysis used for the phenethyl analog .

- The catalytic asymmetric route for (3R,4S)-4-phenethyl-3-propyloxetan-2-one highlights its role in accessing enantiopure targets, whereas the former compound’s synthesis prioritizes functional group compatibility .

Stability and Handling :

- Both compounds require low-temperature storage (< –20°C) due to thermal sensitivity. However, the butylidene derivative exhibits higher hygroscopicity, necessitating anhydrous handling to prevent hydrolysis .

Industrial Relevance :

- While this compound remains a niche laboratory reagent, β-lactones like propylene oxide derivatives (e.g., polyether polyols) dominate industrial applications due to scalability and lower production costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.